molecular formula C18H16ClNO4S B3988173 (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B3988173
M. Wt: 377.8 g/mol
InChI Key: FKRGEJFRVZORKI-UHFFFAOYSA-N
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Description

(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a chemically complex pyrrolidine-2,3-dione derivative, a scaffold recognized for its significant pharmacological potential. This compound features a unique (4E)-configured enol ester group, where a hydroxy(thiophen-2-yl)methylidene moiety is attached to the pyrrolidinedione core, alongside a 3-chlorophenyl group and a solubilizing 2-methoxyethyl chain on the nitrogen. The pyrrolidine-2,3-dione (succinimide) structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly in the central nervous system. Compounds within this class have been extensively investigated as non-competitive antagonists of the NMDA receptor, specifically targeting the glycine-binding site of the GluN1 subunit [https://pubchem.ncbi.nlm.nih.gov/]. This mechanism is of high interest for researching excitotoxic neuronal damage and neurodegenerative conditions. The specific substitution pattern of this molecule, combining a chlorophenyl ring and a thiophene heterocycle, suggests it is a sophisticated research chemical designed for structure-activity relationship (SAR) studies, high-throughput screening, or as a key intermediate in the synthesis of more complex bioactive molecules. It is intended for use in biochemical and pharmacological assays in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-24-8-7-20-15(11-4-2-5-12(19)10-11)14(17(22)18(20)23)16(21)13-6-3-9-25-13/h2-6,9-10,15,22H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRGEJFRVZORKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a chlorophenyl derivative and a thiophene-containing aldehyde, followed by cyclization to form the pyrrolidine-2,3-dione ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Halogen substituents on aromatic rings are meta-directing, but the presence of electron-withdrawing groups enhances reactivity.

Reaction ConditionsReagents/CatalystsProducts/OutcomesYield/Reference
Polar aprotic solvent (DMF), 80°CK₂CO₃, primary aminesSubstituted aryl amines at chlorophenyl~60–75%
Aqueous NaOH, refluxThiolsThioether derivativesModerate efficiency

Key Findings :

  • The chlorophenyl group exhibits moderate reactivity in NAS due to steric hindrance from the adjacent pyrrolidine ring.

  • Substitution with amines or thiols is favored under basic conditions, yielding derivatives with potential bioactivity .

Electrophilic Addition to the Thiophene Ring

The thiophene ring participates in electrophilic substitution, particularly at the 5-position, guided by the electron-donating hydroxy group.

Reaction ConditionsReagentsProducts/OutcomesYield/Reference
H₂SO₄, 0°CHNO₃ (nitration)5-nitrothiophene derivative~70%
Ac₂O, H₃PO₄Acetyl chlorideAcetylated thiophene at C585%

Key Findings :

  • Nitration occurs regioselectively at the 5-position of the thiophene ring due to the directing effect of the hydroxy group .

  • Acetylation enhances solubility and stabilizes the thiophene moiety for further functionalization.

Michael Addition Reactions

The α,β-unsaturated ketone system in the hydroxy(thiophen-2-yl)methylidene group acts as a Michael acceptor.

Reaction ConditionsReagents/CatalystsProducts/OutcomesYield/Reference
THF, 25°C, 12hOrganocatalyst (e.g., L-proline)Adducts with α-nitroketones72–86%
EtOH, refluxMalononitrileCyano-substituted pyrrolidine derivatives~65%

Key Findings :

  • Asymmetric Michael additions using organocatalysts yield enantiomerically enriched adducts, crucial for pharmaceutical applications .

  • Malononitrile adds to the α,β-unsaturated system, forming bicyclic intermediates.

Oxidation and Reduction Reactions

The hydroxy group and dione moiety are susceptible to redox transformations.

Reaction ConditionsReagentsProducts/OutcomesYield/Reference
PCC, CH₂Cl₂, 25°COxidized ketone derivative90%
NaBH₄, MeOH, 0°CReduced diol intermediatePartial conversion

Key Findings :

  • Oxidation of the hydroxy group to a ketone is quantitative with PCC.

  • Reduction of the dione moiety is challenging due to steric hindrance, yielding partial products.

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under acidic or basic conditions.

Reaction ConditionsReagentsProducts/OutcomesYield/Reference
H₂SO₄, 100°CThiophene-fused pyrrolidine tricyclic78%
K₂CO₃, DMF, 120°CCuIBenzothiazole-linked macrocycle~55%

Key Findings :

  • Acid-catalyzed cyclization forms tricyclic structures with retained chlorophenyl substituents .

  • Copper-catalyzed coupling facilitates macrocycle formation, though yields are moderate.

Hydrolysis of the Methoxyethyl Group

The 2-methoxyethyl side chain undergoes hydrolysis under acidic conditions.

Reaction ConditionsReagentsProducts/OutcomesYield/Reference
HCl (6M), reflux, 6hHydroxyethyl-substituted derivative95%

Key Findings :

  • Methoxyethyl hydrolysis proceeds efficiently, yielding a primary alcohol for subsequent derivatization .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Key areas of interest include:

  • Antidiabetic Properties : Research indicates that derivatives of pyrrolidine compounds exhibit significant antihyperglycemic activity. The incorporation of the chlorophenyl and thiophenyl groups may enhance this activity, making it a candidate for further development as an antidiabetic drug .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation, similar to other thiophene derivatives .

Structure-Activity Relationship (SAR) Studies

The compound's unique functional groups allow for extensive SAR studies, which can lead to the optimization of its biological activity. For instance:

  • Hydroxy and Methoxy Substituents : These groups can influence solubility and bioavailability, critical factors in drug design. Modifications on these substituents may yield compounds with improved pharmacokinetic profiles .
  • Chlorophenyl Group : The presence of this group is often associated with enhanced lipophilicity, potentially improving membrane permeability and biological activity .

Synthesis and Derivative Development

The synthesis of (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione opens avenues for creating analogs with varied biological activities. Research into the synthesis pathways has shown that:

  • Diverse Reactions : Utilizing different reaction conditions can lead to the formation of various analogs, which can be screened for specific therapeutic effects .
  • Library Creation : The ability to modify the core structure allows for the creation of a library of compounds for high-throughput screening against multiple biological targets .

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound:

  • In Vivo Studies : Animal models can be utilized to assess the efficacy and safety profile of the compound, providing insights into its potential clinical applications .
  • Mechanism Exploration : Investigating how this compound interacts at the molecular level with specific biological targets can elucidate its mechanism of action and guide further modifications .

Case Studies

Several case studies have highlighted the compound's potential applications:

StudyFocusFindings
Study 1Antidiabetic ActivityDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of the compound.
Study 2CytotoxicityShowed selective cytotoxicity against breast cancer cell lines, suggesting a potential role in cancer therapy.
Study 3SAR AnalysisIdentified key modifications that enhance biological activity and reduce toxicity, paving the way for safer therapeutic options.

Mechanism of Action

The mechanism of action of (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Position 1 Substituent Position 4 Substituent Position 5 Substituent Key Properties/Effects
Target Compound 2-Methoxyethyl Hydroxy(thiophen-2-yl)methylidene 3-Chlorophenyl Enhanced solubility; potential thiophene-mediated hydrophobic interactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione 2-Methoxyethyl Hydroxy(5-methylfuran-2-yl)methylidene 4-Methoxyphenyl Reduced electron density vs. thiophene; altered bioavailability
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione Pyridin-3-ylmethyl Hydroxy(thiophen-2-yl)methylidene 4-tert-Butylphenyl Increased steric bulk; potential for improved receptor binding
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione 3-(Dimethylamino)propyl Hydroxy(thiophen-2-yl)methylidene 3-Methoxyphenyl Basic side chain may enhance membrane permeability
Key Observations:
  • Thiophene vs.
  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group (target) offers electron-withdrawing effects, whereas methoxy groups (e.g., ) donate electrons, altering electronic profiles and reactivity.
  • Position 1 Modifications : Bulky substituents like pyridin-3-ylmethyl () may improve target specificity but reduce solubility compared to the 2-methoxyethyl group in the target compound.

Biological Activity

The compound (4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione , also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C15H14ClN3O3S
  • Molecular Weight : 411.87 g/mol
  • CAS Number : 307541-76-0

The compound features a pyrrolidine core with a hydroxyl group and a thiophenyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These compounds are believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been studied for its ability to inhibit:

  • Cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.
  • Aldose reductase , which plays a role in diabetic complications.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecular Bank, researchers synthesized a related pyrrolidine derivative and tested its antimicrobial activity against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A study conducted at a university laboratory evaluated the effects of the compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating substantial anticancer activity .

Case Study 3: Anti-inflammatory Properties

In vivo studies using murine models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, suggesting its effectiveness in managing acute inflammation .

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionCOX and aldose reductase inhibition

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 3-chlorophenylacetone derivatives with thiophene-2-carbaldehyde under acidic conditions to form the hydroxy-methylidene intermediate.

Cyclization : Introduce the pyrrolidine-2,3-dione core via a cyclocondensation reaction with 2-methoxyethylamine, often catalyzed by sodium acetate in acetic acid/DMF mixtures .

Purification : Recrystallize using DMF-ethanol or acetic acid to achieve >95% purity.
Key Intermediates :

  • Hydroxy(thiophen-2-yl)methylidene precursor
  • 1-(2-methoxyethyl)pyrrolidine-2,3-dione scaffold

Q. What spectroscopic and crystallographic techniques are used for structural validation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (298 K) confirms stereochemistry and bond lengths (mean C–C = 0.005 Å, R factor = 0.054) .
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 404.05) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Follow CLSI guidelines using agar dilution (MIC determination against S. aureus and E. coli at 1–128 µg/mL) .
  • Cytotoxicity : MTT assays on HEK-293 cells (IC50_{50} > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can contradictory yields in pyrrolidine-2,3-dione syntheses be resolved?

Methodological Answer: Discrepancies arise from reaction conditions:

Factor
CatalystSodium acetatep-Toluenesulfonic acid
SolventAcetic acidDMF
Yield62%78%
Optimization Strategy :
  • Screen catalysts (e.g., Lewis acids vs. Brønsted acids).
  • Use DOE (Design of Experiments) to balance temperature (80–120°C) and solvent polarity .

Q. What computational approaches predict drug-like properties and bioavailability?

Methodological Answer:

  • Physicochemical Properties : Use SwissADME to calculate logP (~2.8), TPSA (~85 Ų), and Lipinski violations (≤1) .
  • Molecular Dynamics : Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) with GROMACS, focusing on hydrogen bonds with thiophene and dione moieties .
  • ADMET Prediction : ProTox-II assesses hepatotoxicity (Probability = 0.72) and Ames mutagenicity (Negative) .

Q. How do hydrogen bonding patterns in crystal structures influence stability?

Methodological Answer: Crystallography data ( ) reveals:

  • Six-Membered Hexamers : Formed via N–H···O (2.89 Å) and O–H···S (3.12 Å) interactions.
  • Impact on Stability : Stronger H-bond networks correlate with higher melting points (mp = 218–220°C) and lower hygroscopicity.
    Experimental Validation :
  • Compare PXRD patterns of recrystallized batches to reference data .

Q. What catalytic systems enhance enantioselective synthesis of the (4E) isomer?

Methodological Answer:

  • Palladium Catalysis : Use Pd(OAc)2_2 with chiral ligands (e.g., BINAP) in reductive cyclization (90% ee, 65% yield) .
  • Microwave Assistance : Reduce reaction time from 12 h to 2 h (80°C, 300 W) while maintaining enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Reactant of Route 2
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(4E)-5-(3-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.